Ganoderic acid epsilon
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid epsilon is typically isolated from Ganoderma lucidum through a series of extraction and purification processes. The initial substrate, acetyl-coenzyme A, undergoes a series of enzymatic reactions in the mevalonate pathway to produce lanosterol, which is then converted into ganoderic acids through further oxidation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Advanced bioengineering techniques, including the use of genetically modified strains and optimized growth media, have been employed to enhance the yield of ganoderic acids . Additionally, heterologous expression systems, such as Saccharomyces cerevisiae, have been explored to produce ganoderic acids more efficiently .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid epsilon undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to introduce additional oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce ketone and aldehyde groups.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct bioactivities and potential therapeutic applications .
Scientific Research Applications
Chemistry:
- Used as a lead compound for the synthesis of novel triterpenoid derivatives with enhanced bioactivity .
Biology:
Medicine:
- Exhibits anticancer properties by inducing apoptosis and inhibiting metastasis in various cancer cell lines .
- Demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes .
Industry:
Mechanism of Action
Ganoderic acid epsilon is part of a larger family of ganoderic acids, which includes compounds such as ganoderic acid A, B, C, and D. While all ganoderic acids share a common triterpenoid structure, they differ in the number and position of functional groups, leading to variations in their bioactivities .
Uniqueness:
Comparison with Similar Compounds
Ganoderic Acid A: Known for its strong anticancer and anti-inflammatory effects.
Ganoderic Acid B: Exhibits significant antioxidant activity.
Ganoderic Acid C: Studied for its potential neuroprotective effects.
Ganoderic Acid D: Demonstrates immunomodulatory properties.
Properties
IUPAC Name |
(E,4S,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21-22,31-32,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,22+,28+,29-,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWGXXQCEDNROQ-UZOYOLKESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315063 | |
Record name | (+)-Ganoderic acid ε | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294674-05-8 | |
Record name | (+)-Ganoderic acid ε | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294674-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Ganoderic acid ε | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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